

TCO-PEG3-Biotin: A Technical Guide for Bioorthogonal Labeling and Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TCO-PEG3-Biotin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of **TCO-PEG3-Biotin**, a versatile heterobifunctional linker at the forefront of bioconjugation and targeted molecular strategies. We will delve into its chemical properties, provide detailed experimental protocols for its use, and illustrate key mechanisms and workflows.

Core Molecular Attributes

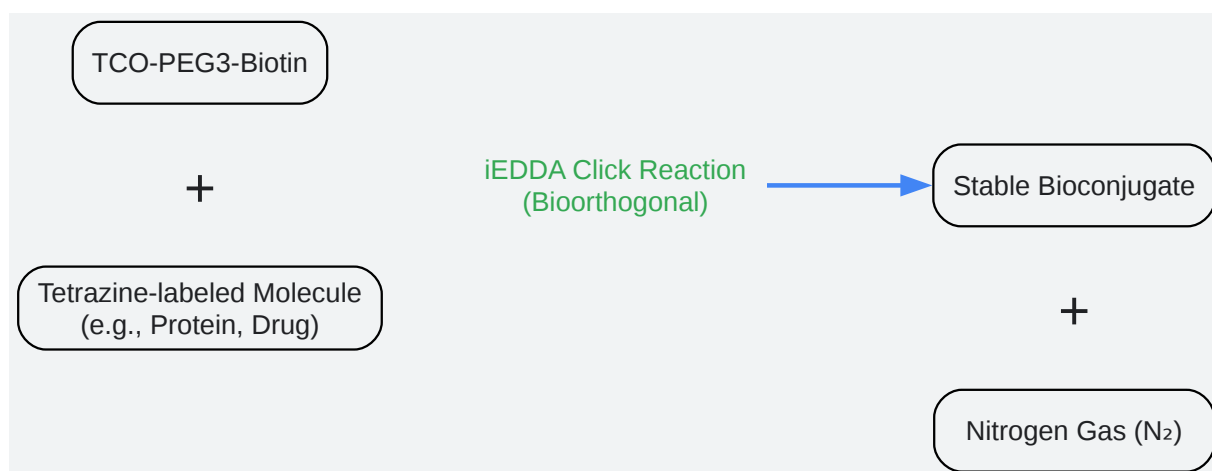
TCO-PEG3-Biotin is a powerful molecular tool that integrates a trans-cyclooctene (TCO) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a biotin moiety. This unique structure enables a dual approach to molecular labeling and detection: the TCO group participates in extremely rapid and specific bioorthogonal "click chemistry" reactions with tetrazines, while the biotin group provides a high-affinity handle for detection and purification via streptavidin or avidin systems.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₄₆ N ₄ O ₇ S	[1] [2] [3] [4] [5]
Molecular Weight	570.74 g/mol	
Purity	Typically >95%	
Physical Form	White waxy solid	
Solubility	Soluble in DMSO, DMF, DCM, THF, acetonitrile	
Storage	Store at -20°C, protected from light	

Principle of Action: The TCO-Tetrazine Ligation

The primary application of **TCO-PEG3-Biotin** hinges on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the strained trans-cyclooctene (TCO) ring and a tetrazine (Tz) moiety. This bioorthogonal reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than other click chemistry reactions, allowing for efficient conjugation even at low concentrations in complex biological environments. The reaction is highly selective, biocompatible, and proceeds without the need for a copper catalyst.

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the formation of a stable dihydropyridazine linkage.



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Figure 1. TCO-Tetrazine inverse-electron-demand Diels-Alder (iEDDA) ligation scheme.

Experimental Protocols

TCO-PEG3-Biotin is extensively used for labeling and detecting molecules in various experimental setups, particularly for cell surface labeling.

Protocol 1: Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express a tetrazine group.

Materials:

- Cells of interest (e.g., MDA-MB-231)
- Acylated N-tetrazinylmannosamine (Ac₄ManNTz)
- Cell culture medium (e.g., RPMI-1640)
- Phosphate-Buffered Saline (PBS)

- **TCO-PEG3-Biotin** solution (0.25 mmol/L in media)
- Fluorescently labeled streptavidin (e.g., Streptavidin-Cy5, 20 µg/mL in PBS with 0.1% FBS)
- Fixative (e.g., 4% paraformaldehyde)
- Nuclear stain (e.g., DAPI)

Methodology:

- **Metabolic Labeling:** Culture cells in the presence of Ac₄ManNTz (e.g., 50 µmol/L) for 2-3 days. This allows the cells to metabolize the unnatural sugar and display tetrazine moieties on their surface sialylated glycans.
- **Cell Harvesting and Washing:** Wash the cells twice with PBS to remove any unreacted sugar.
- **TCO-Biotin Reaction:** Incubate the cells with **TCO-PEG3-Biotin** solution (0.25 mmol/L) for 30 minutes at 37°C. This allows the TCO group to "click" onto the tetrazine-modified glycans.
- **Washing:** Wash the cells twice with PBS to remove excess **TCO-PEG3-Biotin**.
- **Streptavidin Staining:** Incubate the cells with a solution of fluorescently labeled streptavidin (20 µg/mL) for 20 minutes at room temperature in the dark. The streptavidin will bind with high affinity to the biotin moiety.
- **Final Washing and Fixation:** Wash the cells twice with PBS. For microscopy, fix the cells with 4% paraformaldehyde, followed by nuclear staining with DAPI.
- **Analysis:** The cells are now ready for analysis by flow cytometry or fluorescence microscopy to detect the labeled surface proteins.

Protocol 2: Western Blot Detection of Biotinylated Proteins

This protocol allows for the detection of specific proteins that have been labeled with **TCO-PEG3-Biotin**.

Materials:

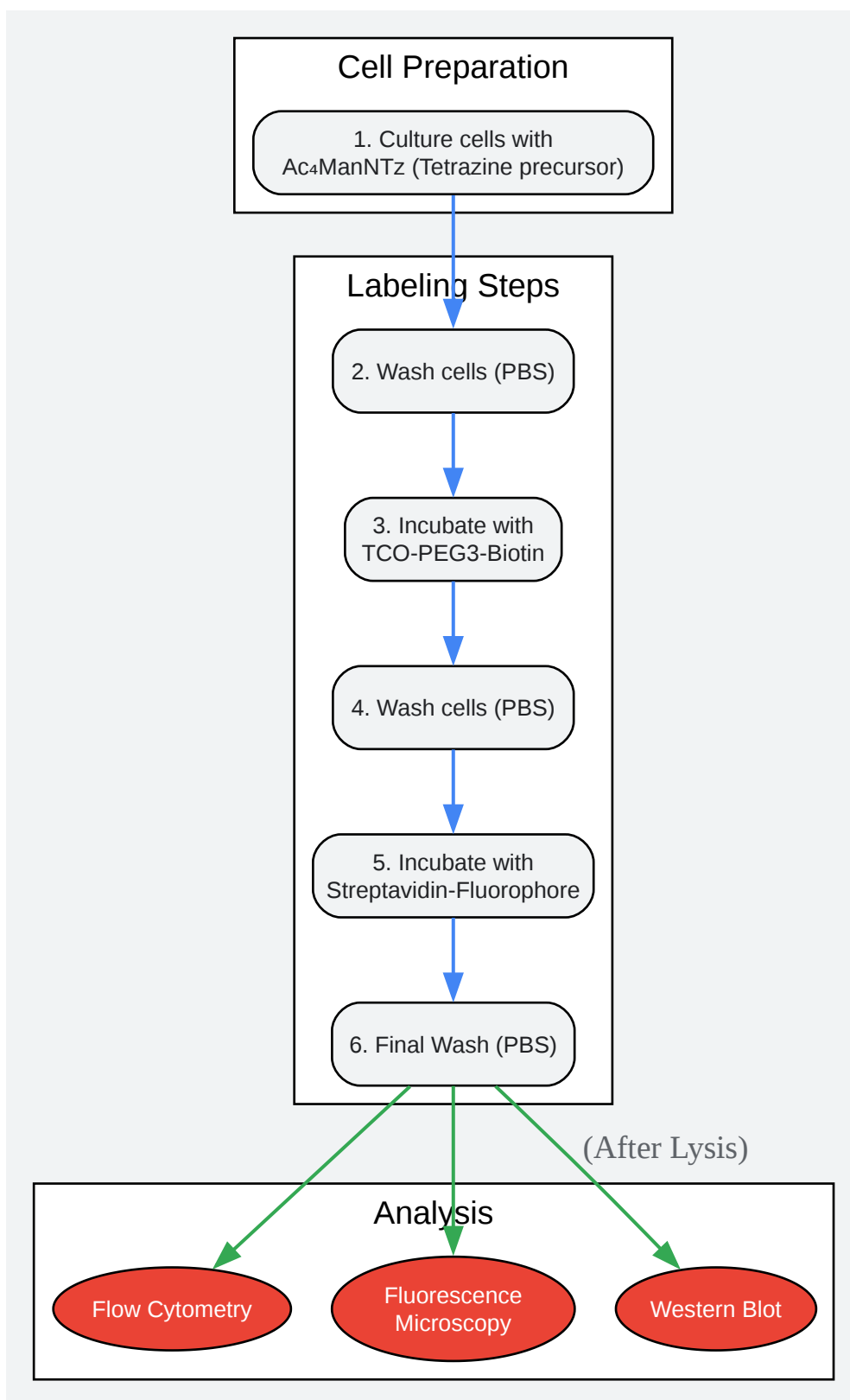
- Cells labeled as described in Protocol 1.
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose/PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Streptavidin-HRP conjugate (e.g., 1:5000 dilution)
- Chemiluminescent substrate (ECL)

Methodology:

- **Cell Lysis:** After labeling with **TCO-PEG3-Biotin** (steps 1-4 in Protocol 1), harvest the cells and lyse them using a suitable lysis buffer.
- **Protein Quantification:** Centrifuge the lysate to pellet cell debris and quantify the protein concentration in the supernatant.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
- **Streptavidin-HRP Incubation:** Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.
- **Washing:** Wash the membrane thoroughly with wash buffer (e.g., PBST) three times for 10 minutes each.
- **Detection:** Add the ECL substrate and image the resulting chemiluminescence to detect the biotinylated proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for cell surface protein labeling and subsequent analysis using **TCO-PEG3-Biotin**.



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Figure 2. Experimental workflow for metabolic labeling and detection using **TCO-PEG3-Biotin**.

Applications in Drug Development

Beyond basic research, **TCO-PEG3-Biotin** serves as a critical linker in the development of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs). In this context, an antibody can be modified with a tetrazine, and a cytotoxic drug can be attached to the **TCO-PEG3-Biotin**. The subsequent click reaction conjugates the drug to the antibody. The biotin component can be used for purification or tracking purposes during the development phase. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

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- To cite this document: BenchChem. [TCO-PEG3-Biotin: A Technical Guide for Bioorthogonal Labeling and Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423503#tco-peg3-biotin-molecular-weight-and-formula]

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